6-Amino-2-benzothiazolesulfonamide
Overview
Description
6-Amino-2-benzothiazolesulfonamide is a compound with the molecular formula C7H7N3O2S2 . It is a carbonic anhydrase inhibitor and has been studied for its potential use in the treatment of glaucoma .
Synthesis Analysis
The synthesis of 6-Amino-2-benzothiazolesulfonamide has been reported in the literature. An economical and scalable synthesis of 6-amino-2-cyanobenzothiazole (ACBT), a related compound, has been described, which is based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) .Molecular Structure Analysis
The molecular structure of 6-Amino-2-benzothiazolesulfonamide consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis
While specific chemical reactions involving 6-Amino-2-benzothiazolesulfonamide are not detailed in the search results, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .Physical And Chemical Properties Analysis
The average mass of 6-Amino-2-benzothiazolesulfonamide is 229.279 Da, and its monoisotopic mass is 228.997971 Da .Scientific Research Applications
Ocular Applications
Intraocular Pressure Regulation : Aminozolamide has been shown to significantly lower intraocular pressure (IOP) in rabbits and in human subjects with ocular hypertension. This effect is linked to its inhibitory activity against carbonic anhydrase and its retention in the iris/ciliary body (Putnam et al., 1987).
Topical Application for Ocular Hypertension : A gel application of aminozolamide in patients with ocular hypertension showed significant lowering of IOP, demonstrating its potential as an alternative in the medical management of glaucoma (Lewis et al., 1986).
Antidiabetic Activity
- Non-Insulin-Dependent Diabetes Mellitus : Derivatives of 6-Amino-2-benzothiazolesulfonamide have been evaluated for their in vivo antidiabetic activity in a rat model. Some compounds showed significant lowering of plasma glucose levels and were identified as potential inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (Moreno-Díaz et al., 2008).
Antiparasitic Properties
- Activity Against Leishmania infantum and Trichomonas vaginalis : Benzothiazoles derivatives, including 6-Amino-benzothiazoles, exhibited promising activity against parasites of the species Leishmania infantum in their intracellular amastigote form (Delmas et al., 2002).
Antitumor Properties
- Antitumor Activity of Derivatives : Various derivatives of 6-Amino-2-benzothiazolesulfonamide have been synthesized and shown to have antitumor properties. Some derivatives exhibited potent and selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).
Corrosion Inhibition
- Steel Corrosion Inhibition : Benzothiazole derivatives, including 6-Amino-2-benzothiazolesulfonamide, have been studied for their ability to inhibit corrosion of steel in acidic environments. These compounds showed high inhibition efficiencies and could be adsorbed onto surfaces via both physical and chemical means (Hu et al., 2016).
HIV-1 Protease Inhibition
- HIV-1 Protease Inhibition : Benzothiazolesulfonamide derivatives, including 6-Amino-2-benzothiazolesulfonamide, have been identified as potent inhibitors of HIV-1 protease. These inhibitors have shown improved potency and antiviral activities, with some compounds demonstrating good oral bioavailability (Nagarajan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6-amino-1,3-benzothiazole-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSGGVHHSMAUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879078 | |
Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-benzothiazolesulfonamide | |
CAS RN |
94641-11-9 | |
Record name | Aminozolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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